molecular formula C18H16N2O4S2 B2364090 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide CAS No. 941951-52-6

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide

Cat. No.: B2364090
CAS No.: 941951-52-6
M. Wt: 388.46
InChI Key: GHGQLOGGMBVMMH-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide (molecular formula: C₁₈H₁₆N₂O₆S₂; average mass: 420.454 g/mol) is a heterocyclic compound featuring a fused benzothiazol-dioxino core, a sulfanylacetamide side chain, and a 4-methoxyphenyl substituent . Its complex structure includes a dioxane ring fused to a benzothiazole moiety, a sulfanyl (S–) group, and a methoxy-phenyl group. The compound’s ChemSpider ID is 18456121, and it is registered under RN 941908-15-2.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-22-11-2-4-12(5-3-11)25-10-17(21)20-18-19-13-8-14-15(9-16(13)26-18)24-7-6-23-14/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGQLOGGMBVMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole-Dioxane Core

The synthesis begins with the construction of the 6,7-dihydro-dioxino[2,3-f]benzothiazole scaffold. A validated approach involves cyclocondensation of 2-aminobenzene-1,4-diol with carbon disulfide in the presence of iodine, followed by oxidative cyclization.

Reaction Conditions

  • Step 1 : 2-Aminobenzene-1,4-diol (1.0 equiv) + CS₂ (3.0 equiv) in DMF, 0–5°C, 2 h.
  • Step 2 : Addition of iodine (0.5 equiv), heating to 80°C for 6 h under N₂.

This method achieves a 68–72% yield, with purity >95% (HPLC). Key impurities include unreacted diol (3–5%) and over-oxidized sulfone derivatives (2–3%).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined method combines core formation and side-chain incorporation in a single reactor:

  • Simultaneous Cyclization and Substitution :
    • 2-Aminobenzene-1,4-diol, CS₂, and 2-bromo-N-(4-methoxyphenyl)acetamide react in DMF with KOH as base.
    • Conditions : 100°C, 8 h, microwave irradiation (300 W).
    • Yield : 74% with 91% purity.

Advantages : Reduced processing time (8 h vs. 18 h for stepwise method).
Limitations : Higher impurity profile (8–10% byproducts).

Enzymatic Amidation

Recent advances explore lipase-catalyzed amidation to improve stereochemical control:

  • Substrates : Benzothiazole-dioxane-2-carboxylic acid + 4-methoxythiophenol.
  • Enzyme : Candida antarctica lipase B (CAL-B), immobilized on acrylic resin.
  • Conditions : TBME solvent, 40°C, 24 h.
  • Yield : 62% with >99% enantiomeric excess.

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 80–85°C (stepwise) >5°C deviation reduces yield by 15%
Solvent Polarity ε = 37.5 (DMF) Lower ε increases side reactions
Equiv. of Base (K₂CO₃) 2.5–3.0 Substoichiometric base lowers conversion to 55%
Microwave Power 250–300 W Higher power degrades dioxane ring

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in flow systems:

  • Reactor Type : Microfluidic tubular reactor (ID = 2 mm).
  • Residence Time : 22 min vs. 12 h batch.
  • Productivity : 1.2 kg/day vs. 0.3 kg/day (batch).

Purification and Characterization

Chromatographic Methods

  • Normal Phase : Silica gel, hexane/EtOAc gradient (4:1 to 1:1).
  • Reverse Phase : C18 column, MeCN/H₂O (55:45), UV detection at 254 nm.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.25–4.18 (m, 4H, OCH₂CH₂O), 3.79 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₁₉H₁₈N₂O₄S₂ [M+H]⁺ 403.0791, found 403.0789.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C16H19N3O5S2C_{16}H_{19}N_{3}O_{5}S_{2} and a molecular weight of approximately 397.5 g/mol. Its unique structure includes:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Dioxin structure : Imparts specific chemical reactivity that may enhance biological activity.
  • Piperidine ring : Contributes to the compound's pharmacological properties.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity , particularly through the inhibition of key inflammatory pathways. For example:

  • Inhibition of Pyroptosis : The compound has been shown to reduce the release of interleukin-1 beta (IL-1β) in vitro, suggesting a role in modulating inflammatory responses .
  • Antiproliferative Effects : It demonstrates significant antiproliferative effects against various cancer cell lines, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The benzothiazole derivatives have been documented to possess antibacterial and antifungal properties . This compound's structure may facilitate interactions with microbial targets, potentially leading to new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • A study investigated the effects of benzothiazole derivatives on cancer cell lines, revealing significant cytotoxicity and potential mechanisms involving apoptosis induction .
  • Antimicrobial Evaluation :
    • Research demonstrated that benzothiazole compounds possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their utility as new antibiotics .
  • Neuroprotective Research :
    • Investigations into related compounds have shown promise in neuroprotection, indicating that modifications to the benzothiazole core could lead to effective treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Spectroscopic Data :

  • IR Spectra : Compounds 7–9 exhibit C=S stretches at 1247–1255 cm⁻¹, confirming their thione tautomeric form. The absence of C=O bands (previously at 1663–1682 cm⁻¹ in precursors) highlights structural evolution during synthesis.
  • Target Compound: No IR/NMR data is provided, but its sulfanyl group (S–) would likely show distinct S–C stretching vibrations (~600–700 cm⁻¹), differing from sulfonyl (SO₂) stretches (~1300–1350 cm⁻¹) .

The benzothiazol-dioxino core may confer rigidity and π-π stacking ability, which could influence binding interactions in biological systems .

Pesticidal Amides and Sulfonamides ()

Compounds such as sulfentrazone (C₁₁H₁₀Cl₂F₂N₄O₃S) and etobenzanid (C₁₆H₁₅Cl₂NO₃) share amide/sulfonamide linkages but differ in core heterocycles and substituents:

  • Sulfentrazone : A triazolone-sulfonamide herbicide with chloro and difluoromethyl groups.
  • Etobenzanid : A dichlorophenyl benzamide herbicide.

Comparison with Target Compound :

  • Structural Divergence: The target compound’s benzothiazol-dioxino system is absent in these pesticidal agents. Its sulfanylacetamide group differs from sulfentrazone’s sulfonamide and etobenzanid’s simple benzamide.
  • Potential Bioactivity: While pesticidal compounds target specific enzymes (e.g., protoporphyrinogen oxidase for sulfentrazone), the target compound’s bioactivity remains unexplored in the evidence. Its structural complexity may offer unique interaction profiles .

Comparative Data Table

Compound Name / ID Molecular Formula Key Functional Groups Synthesis Highlights Spectral Data (IR/NMR)
Target Compound C₁₈H₁₆N₂O₆S₂ Benzothiazol, dioxino, sulfanyl Not specified Not provided
Triazole-Sulfonyl Derivatives Varies Triazole, sulfonyl, fluorophenyl Alkylation of triazole thiones IR: C=S ~1247–1255 cm⁻¹
Sulfentrazone C₁₁H₁₀Cl₂F₂N₄O₃S Triazolone, sulfonamide, chloro Multi-step heterocyclic synthesis Not provided

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on antitumor properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

The structural formula indicates the presence of a benzothiazole moiety linked to a dioxin and a methoxyphenyl group, which may contribute to its biological activity.

Antitumor Activity

Recent studies have investigated the antitumor potential of various derivatives related to the compound . Notably, derivatives of similar structures have shown significant cytotoxic effects against multiple cancer cell lines. For instance, a study conducted at the National Cancer Institute evaluated a series of compounds against 60 different cancer cell lines including leukemia and breast cancer. The results indicated promising antineoplastic activity, suggesting that modifications to the core structure can enhance efficacy against specific cancer types .

Case Study: Antitumor Efficacy

In a specific case involving compounds structurally related to this compound, it was found that certain modifications increased activity against MDA-MB-468 breast cancer cells. The study highlighted that substituting certain groups led to improved cytotoxicity and selectivity for cancer cells over normal cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxin and benzothiazole rings may play a crucial role in inducing apoptosis in cancer cells through oxidative stress mechanisms. Compounds with similar structures have been shown to produce reactive oxygen species (ROS), which can lead to cell death in tumor cells while sparing normal cells .

Other Pharmacological Effects

In addition to antitumor properties, preliminary studies suggest potential antibacterial and anti-inflammatory activities. The sulfonamide group present in the compound is known for its antimicrobial properties, which may extend to this compound as well.

Data Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntitumorMDA-MB-468 (breast cancer)5.0
AntitumorHL-60 (leukemia)3.0
AntimicrobialVarious bacterial strains10-20

Q & A

Q. Basic

  • NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the dioxino-benzothiazole core and sulfanylacetamide linkage. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methoxy groups (δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular formula (e.g., [M+H]+ ion at m/z calculated for C₁₉H₁₈N₂O₃S₂: 411.0784) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, particularly if tautomerism is suspected in the benzothiazole ring .

What common chemical reactions are observed in derivatives of this compound?

Q. Basic

  • Nucleophilic Substitution: Reactivity at the sulfanyl group with alkyl halides or oxidizing agents (e.g., H₂O₂) to form sulfoxides/sulfones .
  • Hydrolysis: Acidic/basic cleavage of the acetamide bond to release the benzothiazole intermediate, useful for SAR studies .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at halogenated positions (if present) to introduce aryl/heteroaryl groups .

How can contradictions in spectroscopic or biological activity data be resolved?

Q. Advanced

  • Data Discrepancies in NMR: Use 2D NMR (COSY, HSQC) to distinguish overlapping signals caused by rotational isomers or tautomerism in the benzothiazole-dioxane system .
  • Biological Activity Variability: Perform dose-response assays (e.g., IC₅₀) under standardized conditions (pH 7.4, 37°C) and validate via orthogonal assays (e.g., fluorescence polarization vs. SPR) .
  • Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., solvent residue in biological assays) .

What strategies optimize reaction yields during scale-up synthesis?

Q. Advanced

  • Design of Experiments (DoE): Screen variables (temperature, catalyst loading, solvent ratio) using a fractional factorial design to identify critical parameters .
  • Flow Chemistry: Continuous flow reactors to improve heat/mass transfer in exothermic steps (e.g., benzothiazole cyclization) .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Advanced

  • Substituent Variation: Synthesize analogs with modified methoxyphenyl (e.g., replacing -OCH₃ with -CF₃) or benzothiazole groups (e.g., halogenation at position 7) .
  • Biological Testing:
    • Enzyme Inhibition: Assay against kinases (e.g., EGFR) or proteases using fluorescence-based substrates.
    • Cellular Uptake: Measure intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .
  • Computational Modeling: Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

What computational approaches are effective for predicting physicochemical properties?

Q. Advanced

  • Molecular Dynamics (MD) Simulations: Simulate solvation effects in water/octanol to predict logP and membrane permeability .
  • DFT Calculations: Optimize ground-state geometry at the B3LYP/6-31G* level to estimate redox potentials or stability toward hydrolysis .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .

How can reaction mechanisms for sulfanyl group transformations be elucidated?

Q. Advanced

  • Kinetic Isotope Effects (KIE): Compare rates of protio/deutero substrates to identify rate-determining steps (e.g., C-S bond cleavage) .
  • Trapping Intermediates: Use low-temperature NMR (-40°C) to detect transient species (e.g., sulfonium ions) during oxidation .
  • Isotopic Labeling: Introduce ³⁵S labels to track sulfanyl group transfer in enzymatic assays .

What protocols ensure compound stability during long-term storage?

Q. Advanced

  • Degradation Studies: Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the acetamide bond) .
  • Formulation: Lyophilize with cryoprotectants (trehalose) or store in argon-flushed vials at -80°C to prevent oxidation .
  • Light Sensitivity: Use amber glass vials and validate storage conditions via UV-vis spectroscopy (λmax 280 nm) .

How can biological activity be validated against off-target effects?

Q. Advanced

  • Selectivity Screening: Profile against a panel of 50+ kinases or GPCRs using radioligand binding assays .
  • CRISPR-Cas9 Knockout: Generate target gene knockouts in cell lines to confirm on-target effects .
  • Metabolomic Profiling: LC-MS-based untargeted metabolomics to identify unintended pathway modulation .

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